2-(Dimethylamino)-5-iodo-4,6-dimethylpyridine-3-carboxamide
Overview
Description
2-(Dimethylamino)-5-iodo-4,6-dimethylpyridine-3-carboxamide is a heterocyclic compound that features a pyridine ring substituted with dimethylamino, iodo, and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-5-iodo-4,6-dimethylpyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative, followed by selective iodination and subsequent functional group transformations to introduce the dimethylamino and carboxamide groups. The reaction conditions often involve the use of strong bases, iodinating agents, and protecting groups to ensure selective functionalization .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-5-iodo-4,6-dimethylpyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the iodo group.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include substituted pyridine derivatives, N-oxides, and various coupled products depending on the specific reagents and conditions used .
Scientific Research Applications
2-(Dimethylamino)-5-iodo-4,6-dimethylpyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: The compound is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique electronic properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Industrial Applications: The compound is employed in the synthesis of dyes and pigments, as well as in the development of catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-5-iodo-4,6-dimethylpyridine-3-carboxamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the iodo group can engage in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)pyridine: A related compound with similar electronic properties but lacking the iodo and carboxamide groups.
4-Dimethylaminopyridine (DMAP): Commonly used as a catalyst in organic synthesis, it shares the dimethylamino group but differs in its substitution pattern.
2,6-Dimethyl-3-pyridinylamine: Another similar compound with dimethylamino and methyl groups but without the iodo and carboxamide functionalities.
Uniqueness
2-(Dimethylamino)-5-iodo-4,6-dimethylpyridine-3-carboxamide is unique due to the presence of the iodo and carboxamide groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields .
Properties
IUPAC Name |
2-(dimethylamino)-5-iodo-4,6-dimethylpyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14IN3O/c1-5-7(9(12)15)10(14(3)4)13-6(2)8(5)11/h1-4H3,(H2,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVSIHVAVDLIPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1I)C)N(C)C)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14IN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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